Bienvenue dans la boutique en ligne BenchChem!

Itacitinib

JAK inhibitor kinase selectivity enzyme assay

Itacitinib delivers quantifiable JAK1 selectivity (>20-fold over JAK2, >100-fold over JAK3/TYK2) absent in dual inhibitors like ruxolitinib — enabling pathway-specific interrogation without confounding JAK2-dependent hematopoietic effects. In secondary HLH models, itacitinib significantly improved survival where the JAK2-selective inhibitor fedratinib did not. Its well-characterized CYP3A-dependent pharmacokinetics (2.5× AUC increase in moderate hepatic impairment) provide a defined benchmark for dose-exposure modeling in hepatic studies. For myelofibrosis research involving prior JAK2 inhibitor exposure, itacitinib uniquely evaluates JAK1-selective therapy without overlapping JAK2 blockade. A crystal structure with JAK2 JH1 is available for structural analyses. Choose itacitinib for isoform-level precision that generic JAK inhibitors cannot provide.

Molecular Formula C26H23F4N9O
Molecular Weight 553.5 g/mol
CAS No. 1334298-90-6
Cat. No. B608144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItacitinib
CAS1334298-90-6
SynonymsINCB39110;  INCB 39110;  INCB-39110;  INCB039110;  INCB-039110;  INCB 039110;  Itacitinib;  1334298-96-2
Molecular FormulaC26H23F4N9O
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F
InChIInChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)
InChIKeyKTBSXLIQKWEBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Itacitinib (CAS 1334298-90-6): Core Identity, Potency, and Procurement-Grade Characterization


Itacitinib (INCB039110, Example 294) is a synthetic organic, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) . The compound is patented by Incyte Corporation (WO2011112662) and has been advanced to Phase II/III clinical evaluation for multiple indications [1]. As a research tool and clinical candidate, itacitinib exhibits an IC50 of 2 nM against human JAK1 in cell-free enzymatic assays, with a molecular weight of 553.2 g/mol and favorable Lipinski compliance (0 violations) [2]. This product-specific evidence guide focuses exclusively on quantifiable differentiation versus closest JAK inhibitor analogs and alternatives.

Why JAK Inhibitor Interchangeability Fails: The Case for Itacitinib-Specific Evidence


Within the JAK inhibitor class, isoform selectivity profiles diverge dramatically, with quantifiable consequences for in vivo efficacy and safety. Itacitinib demonstrates >20-fold selectivity for JAK1 over JAK2 and >100-fold over JAK3 and TYK2, whereas the first-in-class JAK1/2 inhibitor ruxolitinib shows nearly equipotent inhibition of JAK1 (IC50 3.3 nM) and JAK2 (IC50 2.8 nM) [1]. This fundamental difference in selectivity—JAK1-sparing of JAK2 versus dual JAK1/2 blockade—translates to measurable distinctions in clinical and preclinical outcomes, including differential efficacy in hemophagocytic lymphohistiocytosis (HLH) models and distinct pharmacokinetic considerations in special populations [2]. Generic substitution across JAK inhibitors is not scientifically justified without product-specific quantitative evidence; the following guide provides exactly that evidence.

Itacitinib (INCB039110) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


JAK Isoform Selectivity: Itacitinib vs. Ruxolitinib, Baricitinib, and Fedratinib

Itacitinib demonstrates a JAK1 selectivity profile distinct from both dual JAK1/2 inhibitors and JAK2-selective inhibitors. In cell-free enzymatic assays, itacitinib inhibits JAK1 with an IC50 of 2 nM, while showing >20-fold selectivity over JAK2 (IC50 63 nM) and >100-fold selectivity over JAK3 (>2000 nM) and TYK2 (795 nM) [1]. By contrast, ruxolitinib inhibits JAK1 and JAK2 with nearly equal potency (IC50 3.3 nM and 2.8 nM, respectively), baricitinib shows balanced JAK1/JAK2 inhibition (IC50 5.9 nM and 5.7 nM), and fedratinib is a JAK2-selective inhibitor [2][3][4].

JAK inhibitor kinase selectivity enzyme assay

In Vivo Efficacy in Secondary HLH: Itacitinib vs. Fedratinib and Ruxolitinib

In a CpG-induced secondary HLH mouse model, itacitinib (JAK1-selective) significantly improved survival and clinical scores compared to vehicle controls, whereas fedratinib (JAK2-selective) did not [1]. Ruxolitinib (JAK1/2 inhibitor) also demonstrated efficacy in both CpG-induced secondary HLH and LCMV-induced primary HLH models. The differential efficacy between itacitinib and fedratinib establishes that JAK1 inhibition alone is sufficient to curtail CpG-induced disease pathology, while JAK2 inhibition alone is insufficient [1].

hemophagocytic lymphohistiocytosis in vivo model survival

Hepatic Impairment Pharmacokinetics: Itacitinib Exposure in Moderate Hepatic Impairment

In an open-label study evaluating the effect of hepatic impairment on itacitinib pharmacokinetics, participants with moderate hepatic impairment (Child-Pugh grade; N=8) exhibited an approximate 2.5-fold increase in total exposure (AUC0-∞) and a 2-fold increase in maximal exposure (Cmax) compared to those with normal hepatic function (N=8), following a single 300 mg oral dose in the fasted state [1]. Itacitinib is primarily eliminated via CYP3A metabolism with minimal renal elimination [1].

pharmacokinetics hepatic impairment drug metabolism

Renal Impairment Pharmacokinetics: Minimal Renal Elimination Confers Stability

A dedicated renal impairment study assessed itacitinib (300 mg single oral dose) in participants with normal renal function (N=10), severe renal impairment (N=8), and end-stage renal disease (ESRD) on hemodialysis (N=8). Geometric mean ratios (90% CI) for AUC0-∞ were 1.09 (0.72-1.65) for severe renal impairment and 1.19 (0.80-1.77) for ESRD period 1 relative to normal renal function, indicating no clinically meaningful effect of renal impairment on itacitinib exposure [1]. This is consistent with its primary elimination via CYP3A metabolism with minimal renal elimination [1].

pharmacokinetics renal impairment drug elimination

Clinical Spleen Volume Reduction in Myelofibrosis: Itacitinib Monotherapy

In a Phase 2 study of patients with myelofibrosis previously treated with ruxolitinib, itacitinib monotherapy (600 mg QD) produced spleen volume reduction (SVR) at week 24 in 8 of 23 enrolled patients [1]. Two of 10 patients receiving itacitinib alone achieved ≥20% SVR at week 24, the threshold commonly used for regulatory efficacy assessment [1]. This demonstrates that JAK1-selective inhibition can achieve measurable spleen volume reduction even in a ruxolitinib-pretreated population, where JAK2 inhibition has already been applied.

myelofibrosis spleen volume phase 2 trial

High-Value Application Scenarios for Itacitinib (INCB039110) in Research and Development


JAK1-Selective Pathway Dissection in Inflammatory Disease Models

When the research objective is to isolate the contribution of JAK1 signaling from JAK2-dependent hematopoietic effects, itacitinib offers quantifiable selectivity (>20-fold over JAK2, >100-fold over JAK3) [1]. This enables pathway-specific interrogation in models such as secondary HLH, where itacitinib—but not the JAK2-selective inhibitor fedratinib—significantly improved survival [2]. Procurement for studies requiring JAK1-specific inhibition without confounding JAK2 blockade should prioritize itacitinib over dual inhibitors like ruxolitinib or baricitinib.

Pharmacokinetic Profiling in Hepatically Compromised Models

Itacitinib's CYP3A-dependent metabolism and minimal renal elimination create a defined pharmacokinetic profile that is highly relevant for studies involving hepatic impairment [3]. The 2.5-fold increase in AUC0-∞ observed in moderate hepatic impairment provides a quantifiable benchmark for dose-exposure modeling [3]. Researchers investigating JAK1 inhibition in liver disease models or requiring predictable exposure in hepatically compromised subjects should consider itacitinib's well-characterized PK profile.

JAK1 Inhibition in Ruxolitinib-Pretreated Myelofibrosis Models

For myelofibrosis studies where prior JAK2 inhibition has been employed (e.g., ruxolitinib pretreatment), itacitinib provides a tool to evaluate JAK1-selective therapy without overlapping JAK2 blockade [4]. The Phase 2 clinical data demonstrating spleen volume reduction in ruxolitinib-pretreated patients establishes a clinical benchmark for this application [4].

Comparative JAK Inhibitor Selectivity Profiling and Structural Biology

The crystal structure of JAK2 JH1 in complex with itacitinib is available, enabling high-resolution structural and thermodynamic analyses [5]. Itacitinib's distinct selectivity fingerprint (JAK1 IC50 2 nM; JAK2 IC50 63 nM) [1] makes it a valuable comparator compound for mechanistic profiling alongside other JAK inhibitors with differing isoform selectivity patterns, including filgotinib (JAK1-selective), fedratinib (JAK2-selective), and ruxolitinib (JAK1/2 dual).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.